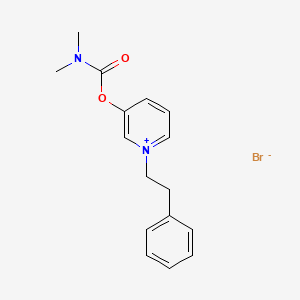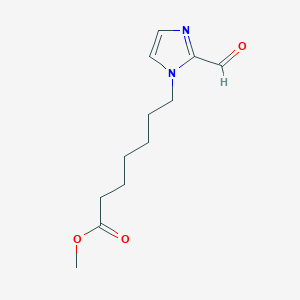![molecular formula C13H16ClNO4 B14471692 N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine CAS No. 5658-63-9](/img/structure/B14471692.png)
N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine is a chemical compound with a complex structure that includes a chlorophenoxy group and an alanine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine typically involves the reaction of 4-chlorophenol with 2-methylpropanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This intermediate is then reacted with L-alanine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as carbon tetrachloride or toluene and catalysts like sulfuric chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often exceeding 98% . The reaction is carried out in reactors with controlled temperature and pressure to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as cobalt ions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of herbicides and pesticides due to its ability to disrupt plant growth
Mecanismo De Acción
The mechanism of action of N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine involves its interaction with specific molecular targets and pathways. It is believed to act by mimicking natural auxins, which are plant growth hormones. This leads to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, triggering a cascade of events that result in the disruption of normal cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used phenoxy herbicide with similar structural features.
2,4-dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with a similar mode of action.
N-methyl-2-[4-(4’-chlorophenoxy) phenoxy]acetamide:
Uniqueness
N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine is unique due to its specific combination of a chlorophenoxy group and an alanine derivative. This structure allows it to interact with biological systems in a distinct manner, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
5658-63-9 |
|---|---|
Fórmula molecular |
C13H16ClNO4 |
Peso molecular |
285.72 g/mol |
Nombre IUPAC |
(2S)-2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H16ClNO4/c1-8(11(16)17)15-12(18)13(2,3)19-10-6-4-9(14)5-7-10/h4-8H,1-3H3,(H,15,18)(H,16,17)/t8-/m0/s1 |
Clave InChI |
GATDPWDCVFWBAS-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
SMILES canónico |
CC(C(=O)O)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
![N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine](/img/structure/B14471611.png)
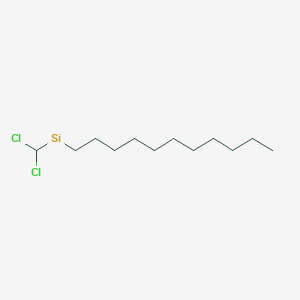
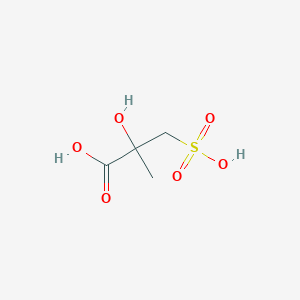
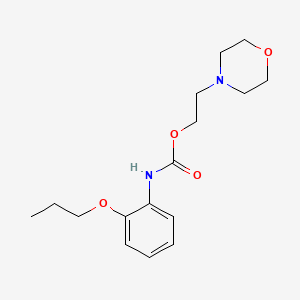

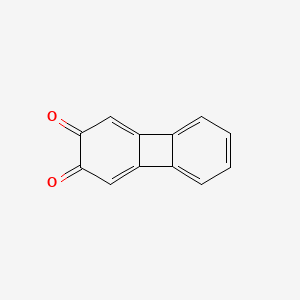
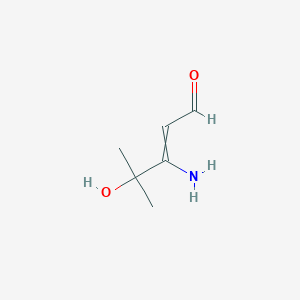
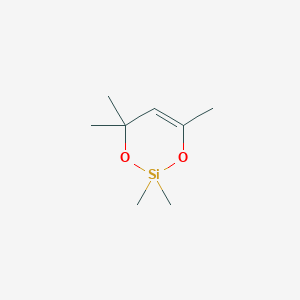
![7-Formylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14471667.png)


